molecular formula C12H9F3O2 B13243067 (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol CAS No. 1245321-32-7

(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol

Cat. No.: B13243067
CAS No.: 1245321-32-7
M. Wt: 242.19 g/mol
InChI Key: NLJWQZQAAKTHAK-UHFFFAOYSA-N
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Description

(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol is an organic compound that features a furan ring and a trifluoromethyl-substituted phenyl group connected via a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol typically involves the reaction of furan derivatives with trifluoromethyl-substituted benzaldehydes. One common method includes the use of a Grignard reagent, where furan-2-ylmagnesium bromide reacts with 4-(trifluoromethyl)benzaldehyde under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol is unique due to the presence of both the furan ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

1245321-32-7

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

furan-2-yl-[4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)9-5-3-8(4-6-9)11(16)10-2-1-7-17-10/h1-7,11,16H

InChI Key

NLJWQZQAAKTHAK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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